molecular formula C22H26O5 B1210928 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)- CAS No. 142632-35-7

2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)-

Cat. No. B1210928
M. Wt: 370.4 g/mol
InChI Key: NIDRYBLTWYFCFV-IUUKEHGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)- is a natural product found in Calophyllum lanigerum and Calophyllum brasiliense with data available.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

A study examined the stereochemistry of dipyranocoumarins, including 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, which are potent inhibitors of HIV-1 reverse transcriptase. These compounds were converted to MTPA derivatives and investigated using 1H NMR spectroscopy and molecular mechanics calculations (Shi et al., 1998).

Antiviral Efficacy Against Measles Virus

Another research evaluated coumarin and pyranocoumarin analogues for their in vitro antiviral efficacy against measles virus. Several compounds, including analogues of 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, showed significant selectivity and inhibitory activity against measles virus, suggesting their potential as novel pharmacophores for antiviral drugs (Barnard et al., 2002).

Phytotoxic Properties

Research on Prionosciadium watsoni identified pyranocoumarins with phytotoxic activity. These compounds, structurally related to 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, were assessed for their effects on various plants, indicating their potential use in plant biology and agriculture (Valencia-Islas et al., 2002).

Synthesis and Structural Studies

Several studies focused on the synthesis and structural analysis of compounds structurally related to 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one. These include novel syntheses of dihydropyranoflavonols and isomeric pyranocoumarins, contributing to the understanding of their chemical properties and potential applications in various fields (Takkellapati et al., 1985); (Vittal et al., 1998).

Mass Fragmentation Analysis

A study explored the electron-induced mass fragmentation of isomeric benzodipyran systems, which are structurally related to 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one. This research provides insight into the chemical behavior of these compounds under specific conditions, which could be valuable in analytical chemistry applications (van der Schyf & Mabic, 2004).

properties

CAS RN

142632-35-7

Product Name

2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)-

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

(16R,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12+,18-/m0/s1

InChI Key

NIDRYBLTWYFCFV-IUUKEHGRSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@H](O4)C)C)O

SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Other CAS RN

142632-35-7

synonyms

calanolide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)-
Reactant of Route 2
2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)-
Reactant of Route 3
Reactant of Route 3
2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)-
Reactant of Route 4
2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)-
Reactant of Route 5
2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)-
Reactant of Route 6
2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)-

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